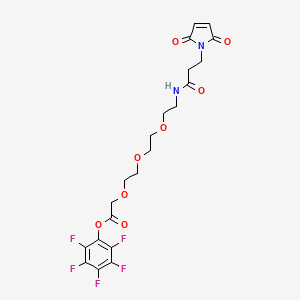

Mal-amido-PEG3-C1-PFP ester

Description

Significance of Precision Chemical Linkers in Bioconjugation

The success of a bioconjugate, whether it be an antibody-drug conjugate (ADC) for targeted cancer therapy or a fluorescently labeled protein for imaging, hinges on the characteristics of the linker that joins its components. precisepeg.comfujifilm.com Precision chemical linkers offer a high degree of control over several critical factors:

Specificity of Conjugation: Heterobifunctional linkers possess two different reactive groups, allowing for the sequential and specific attachment of different molecules. nih.govrsc.org This avoids the formation of undesirable homodimers or other side products.

Stability: The linker must be stable enough to remain intact until the bioconjugate reaches its target. acs.org The nature of the chemical bonds within the linker determines its stability in biological environments. rsc.org

Solubility and Pharmacokinetics: The inclusion of spacers, such as PEG chains, can significantly impact the solubility and circulation time of the resulting bioconjugate. precisepeg.comlifetein.com Hydrophilic spacers can prevent aggregation and reduce immunogenicity. precisepeg.comhuhs.ac.jp

Steric Hindrance: The length and flexibility of the linker can be adjusted to minimize steric hindrance between the conjugated molecules, ensuring that each component retains its biological activity. biosyn.com

The ability to fine-tune these properties through the rational design of linkers is a cornerstone of modern bioconjugation chemistry. fluorochem.co.uk

Overview of Mal-amido-PEG3-C1-PFP Ester as a Model Bioconjugation Reagent

This compound is a prime example of a sophisticated heterobifunctional linker designed for advanced bioconjugation applications. medchemexpress.comtargetmol.cnbiotechhubafrica.co.za This non-cleavable linker incorporates several key features that make it a versatile and effective tool, particularly in the synthesis of ADCs. medchemexpress.comdcchemicals.commedchemexpress.com

The structure of this compound features two key reactive moieties connected by a hydrophilic PEG spacer:

A maleimide (B117702) group , which reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins. nih.govtocris.com This reaction is highly efficient and proceeds under mild conditions. rsc.org

A pentafluorophenyl (PFP) ester , an activated ester that readily reacts with primary amines to form stable amide bonds. wikipedia.orgrsc.orgnih.gov PFP esters are known for their high reactivity and reduced susceptibility to hydrolysis compared to other activated esters like NHS esters. wikipedia.orgechemi.com

The PEG3 spacer is a short polyethylene (B3416737) glycol chain consisting of three repeating ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial for handling and for improving the pharmacokinetic properties of the final product. precisepeg.comlifetein.comhuhs.ac.jp

The combination of these elements in a single molecule allows for a controlled, two-step conjugation process. First, the PFP ester can react with an amine-containing molecule. Then, the maleimide group on the resulting intermediate can be used to attach a thiol-containing molecule, such as a cysteine-engineered antibody or peptide. tocris.com

Below is a table summarizing the key properties of this compound:

| Property | Description |

| Chemical Formula | C21H21F5N2O8 pharmaffiliates.com |

| Molecular Weight | 524.4 g/mol pharmaffiliates.com |

| Reactive Group 1 | Maleimide (reacts with thiols) nih.govtocris.com |

| Reactive Group 2 | Pentafluorophenyl (PFP) ester (reacts with primary amines) wikipedia.org |

| Spacer | PEG3 (3-unit polyethylene glycol) medchemexpress.commedchemexpress.com |

| Cleavability | Non-cleavable medchemexpress.comtargetmol.cnmedchemexpress.com |

| Primary Application | Synthesis of Antibody-Drug Conjugates (ADCs) fujifilm.commedchemexpress.comdcchemicals.com |

The non-cleavable nature of the linker ensures that the conjugated payload remains attached to the targeting molecule, which is often a desired feature in the design of stable therapeutic conjugates. medchemexpress.commedchemexpress.com

Structure

2D Structure

Properties

Molecular Formula |

C21H21F5N2O8 |

|---|---|

Molecular Weight |

524.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C21H21F5N2O8/c22-16-17(23)19(25)21(20(26)18(16)24)36-15(32)11-35-10-9-34-8-7-33-6-4-27-12(29)3-5-28-13(30)1-2-14(28)31/h1-2H,3-11H2,(H,27,29) |

InChI Key |

ZBIQVRXGRCZPMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Molecular Architecture and Functional Group Reactivity of Mal Amido Peg3 C1 Pfp Ester

Structural Components and Linker Design Principles

The design of Mal-amido-PEG3-C1-PFP ester incorporates three key components: a maleimide (B117702) moiety, a pentafluorophenyl (PFP) ester, and a polyethylene (B3416737) glycol (PEG) spacer. Each part serves a distinct purpose in the bioconjugation process.

The maleimide group is an electrophilic compound that exhibits high selectivity for sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides. thermofisher.comlumiprobe.com The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide. nanotechnology.blog This reaction forms a stable, covalent thioether bond that is generally considered irreversible. windows.netthermofisher.comnanotechnology.blog

This specific reactivity is highly efficient within a pH range of 6.5 to 7.5. windows.nettcichemicals.com At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. Outside of this optimal range, the maleimide group's specificity and stability can be compromised. At pH values above 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis, where it opens to form a non-reactive maleamic acid. windows.netthermofisher.com While the thioether bond formed is stable, the succinimide (B58015) ring can undergo hydrolysis over time, which can further stabilize the conjugate against a retro-Michael reaction that would cleave the bond. prolynxinc.com

The pentafluorophenyl (PFP) ester is an active ester that reacts with primary and secondary amines to form a stable amide bond. broadpharm.combroadpharm.comprecisepeg.com This reactivity is frequently used to attach molecules to the primary amine groups found on lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.comtocris.com The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the PFP ester an excellent leaving group, facilitating the nucleophilic attack by an amine. nih.gov

PFP esters are effective for creating amide bonds and are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters. broadpharm.comresearchgate.netwikipedia.org The reaction is typically performed in a pH range of 7 to 9. windows.netbroadpharm.combroadpharm.com Due to its moisture sensitivity, the PFP ester reagent should be stored with a desiccant and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer. broadpharm.combroadpharm.com

The Polyethylene Glycol (PEG) spacer is a flexible, hydrophilic chain composed of repeating ethylene (B1197577) oxide units that links the maleimide and PFP ester moieties. axispharm.comchempep.com The inclusion of a PEG spacer in a conjugate offers several significant advantages:

Improved Solubility: The hydrophilic nature of PEG increases the water solubility of hydrophobic molecules, which is crucial when working with complex biomolecules in aqueous buffers. axispharm.comprecisepeg.comrsc.org PEG achieves this by forming hydrogen bonds with approximately three water molecules per oxygen in its chain. rsc.org

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect the conjugated molecule from enzymatic degradation. precisepeg.com

Reduced Immunogenicity: The PEG chain creates a hydration shell around the molecule, which can mask it from the immune system, reducing the potential for an immune response. chempep.comprecisepeg.com This is often referred to as a "stealth" property. chempep.com

Minimized Steric Hindrance: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the components. precisepeg.cominterchim.fr

Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for fine control over the distance between the conjugated molecules. chempep.comprecisepeg.com The length of the PEG spacer can influence the physicochemical and pharmacokinetic properties of the final conjugate. rsc.org

Table 1: Functional Groups of this compound and Their Reactivity

| Functional Group | Reactive Towards | Resulting Bond | Optimal pH | Key Characteristics |

|---|---|---|---|---|

| Maleimide | Sulfhydryls (Thiols) | Thioether | 6.5 - 7.5 | High selectivity for thiols; forms a stable covalent bond. windows.net |

| Pentafluorophenyl (PFP) Ester | Primary/Secondary Amines | Amide | 7.0 - 9.0 | More resistant to hydrolysis than NHS esters; forms a stable covalent bond. windows.netbroadpharm.combroadpharm.com |

| Polyethylene Glycol (PEG) Spacer | Inert Linker | N/A | N/A | Increases solubility, enhances stability, and reduces immunogenicity. axispharm.comchempep.comprecisepeg.com |

Comparative Analysis of Ester-Based Amine-Reactive Functionalities

The choice of an amine-reactive group is critical for successful bioconjugation. PFP esters are part of a class of "active esters" used for this purpose, which also includes NHS, TFP, and SDP esters.

N-hydroxysuccinimide (NHS) esters are widely used for labeling molecules with primary amines. wikipedia.org Both PFP and NHS esters react with amines to form the same stable amide bonds. wikipedia.org However, a key difference lies in their stability towards hydrolysis, which is a competing reaction in aqueous buffers.

PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters, particularly at the basic pH levels required for efficient conjugation. broadpharm.comresearchgate.netwikipedia.org For example, at a pH of 8, an NHS ester's half-life can be measured in minutes, whereas PFP esters remain stable for several hours. researchgate.netbroadpharm.com This increased stability leads to more efficient and reproducible conjugation reactions, as less of the PFP ester is wasted through hydrolysis. broadpharm.combroadpharm.com While PFP esters are more stable, they are also somewhat more hydrophobic than NHS esters, and their optimal pH for conjugation is slightly higher. researchgate.net

Other activated esters have been developed to offer improved characteristics for specific applications.

Tetrafluorophenyl (TFP) Esters: Like PFP esters, TFP esters are less prone to hydrolysis than NHS esters. researchgate.netwikipedia.org This improved hydrolytic stability allows for a higher degree of labeling under similar reaction conditions. thermofisher.cn However, TFP esters are generally considered to be slightly less reactive than PFP esters. thieme-connect.com They provide a good balance of reactivity and stability, making them a viable alternative to both NHS and PFP esters. thieme-connect.com

Sulfodichlorophenol (SDP) Esters: SDP esters are noted for being exceptionally stable against hydrolysis, even more so than TFP and NHS esters. thermofisher.cnfishersci.nl This high stability provides greater control over the labeling reaction, as the degree of labeling can be controlled by adjusting the reaction time in addition to the molar ratio of the reagents. thermofisher.cn Like other active esters, SDP esters react with primary amines to form a stable carboxamide bond. thermofisher.com

Table 2: Comparison of Amine-Reactive Ester Functionalities

| Ester Type | Abbreviation | Key Advantage | Relative Hydrolytic Stability |

|---|---|---|---|

| Pentafluorophenyl Ester | PFP Ester | High efficiency due to good hydrolytic stability | More stable than NHS and TFP esters. researchgate.netthieme-connect.com |

| N-Hydroxysuccinimide Ester | NHS Ester | Widely used and well-documented | Least stable; prone to rapid hydrolysis at basic pH. researchgate.net |

| Tetrafluorophenyl Ester | TFP Ester | More stable than NHS esters | More stable than NHS, less stable than PFP. wikipedia.orgthieme-connect.com |

| Sulfodichlorophenol Ester | SDP Ester | Most hydrolytically stable | Significantly more stable than NHS and TFP esters. thermofisher.cnfishersci.nl |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide (NHS) ester |

| Tetrafluorophenyl (TFP) ester |

| Sulfodichlorophenol (SDP) ester |

| Dimethyl sulfoxide (B87167) (DMSO) |

Reaction Specificity and Competing Hydrolytic Pathways

The dual functionality of this compound presents both opportunities and challenges in its application. The maleimide group is targeted towards sulfhydryl groups, while the PFP ester reacts with primary amines. However, both of these reactive moieties are susceptible to hydrolysis in aqueous environments, a competing reaction that is highly dependent on the pH of the solution.

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable covalent thioether bond. axispharm.com This conjugation is highly efficient and chemoselective within a specific pH range. nih.gov

Optimal pH for Specificity: The thiol-maleimide reaction is most specific and proceeds rapidly at a pH between 6.5 and 7.5. axispharm.comwindows.netmdpi.com Within this window, the reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH. axispharm.com This specificity is attributed to the lower pKa of the thiol group compared to an amine, leading to a higher concentration of the more nucleophilic thiolate anion at this pH.

Competing Reactions at Higher pH: As the pH increases above 7.5, the specificity of the maleimide for thiols diminishes. At more alkaline pH, primary amines become increasingly deprotonated and thus more nucleophilic, leading to a competing Michael addition reaction with the maleimide ring. axispharm.comresearchgate.net

Furthermore, the maleimide ring itself is susceptible to hydrolysis, a reaction that is significantly accelerated at alkaline pH. researchgate.netrsc.org This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards sulfhydryl groups. thermofisher.com Therefore, maintaining the pH below 7.5 is critical to prevent both loss of specificity and hydrolytic degradation of the maleimide group. windows.net The stability of the maleimide group is significantly higher in acidic solutions. researchgate.net

The rate of maleimide hydrolysis is strongly influenced by pH, as demonstrated by studies on PEG-maleimide constructs.

Data adapted from studies on 8-arm PEG-maleimide hydrolysis. rsc.orgresearchgate.net

The pentafluorophenyl (PFP) ester is an activated ester used for acylating primary amines to form stable amide bonds. windows.net While effective, its utility in aqueous buffers is moderated by the competing reaction of hydrolysis, where the ester is cleaved by water, yielding pentafluorophenol (B44920) and the corresponding carboxylic acid. windows.netnih.gov

Superior Hydrolytic Stability: PFP esters are recognized for their enhanced stability against hydrolysis in aqueous solutions when compared to other commonly used activated esters, such as N-hydroxysuccinimide (NHS) esters. rsc.orgrsc.org This relative stability makes PFP esters particularly suitable for conjugation reactions that may require longer reaction times or are performed in aqueous media. nih.gov

pH Influence on Hydrolysis Rate: The rate of PFP ester hydrolysis is directly dependent on the pH of the medium. The degradation reaction accelerates as the pH increases, particularly in the alkaline range (pH > 8). windows.netnih.gov The optimal pH for conjugation with primary amines is generally between 7 and 9. windows.net Therefore, a balance must be struck to facilitate the amine reaction while minimizing the competing ester hydrolysis.

Kinetic studies comparing the hydrolysis of self-assembled monolayers (SAMs) terminated with tetrafluorophenyl (TFP) esters—a close analogue to PFP esters—and NHS esters clearly illustrate the superior stability of the fluorinated esters.

Data from a study on the hydrolysis of TFP- and NHS-terminated self-assembled monolayers. nih.gov

The data demonstrates that at every tested pH, the TFP ester surface exhibits a lower rate constant and consequently a longer half-life than the NHS ester surface, confirming its greater hydrolytic stability. nih.gov

Mechanistic Investigations of Mal Amido Peg3 C1 Pfp Ester Bioconjugation

Detailed Reaction Mechanisms of Maleimide-Thiol Adduction

The reaction between the maleimide (B117702) moiety of the linker and a thiol group, typically from a cysteine residue on a protein or peptide, is a cornerstone of bioconjugation. axispharm.com This reaction proceeds via a chemoselective Michael addition, also known as a thiol-Michael addition or maleimide-thiol conjugation. axispharm.comresearchgate.netnih.gov

The core of this mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide's carbon-carbon double bond. prolynxinc.com This forms a stable carbon-sulfur bond, resulting in a succinimidyl thioether linkage. researchgate.netnih.gov The reaction is highly efficient and proceeds under mild, physiological conditions without the need for a catalyst. axispharm.com

Key mechanistic points include:

pH Dependence: The reaction rate is highly dependent on the pH of the medium. The reaction is most efficient and chemoselective for thiols at a pH range of 6.5 to 7.5. axispharm.combroadpharm.com In this range, a sufficient concentration of the more nucleophilic thiolate anion is present, while minimizing competing reactions with amines, such as the lysine (B10760008) side chain. axispharm.com Below pH 6.5, the rate decreases due to the protonation of the thiol, and above pH 7.5, the reaction with amines becomes more competitive. axispharm.comresearchgate.net

Formation of Thiosuccinimide Adduct: The initial product of the Michael addition is a thiosuccinimide conjugate. springernature.com

Retro-Michael Reaction: This initial thiosuccinimide linkage can be unstable under certain physiological conditions and may undergo a reversible retro-Michael reaction. researchgate.netnih.gov This can lead to the dissociation of the conjugate or exchange reactions with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or serum albumin. nih.govprolynxinc.com

Hydrolytic Stabilization: The thiosuccinimide adduct can undergo a subsequent, irreversible hydrolysis of the succinimide (B58015) ring. This ring-opening reaction forms two isomeric succinamic acid thioethers, which are significantly more stable and resistant to the retro-Michael reaction. prolynxinc.comspringernature.com Intentionally hydrolyzing the conjugate after its formation is a strategy employed to enhance its long-term in vivo stability. prolynxinc.comacs.org

Elucidation of PFP Ester Acylation Mechanisms with Primary Amines

The other functional end of the linker, the pentafluorophenyl (PFP) ester, is designed to react with primary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins. researchgate.net This reaction is a nucleophilic acyl substitution, resulting in the formation of a highly stable amide bond.

The mechanism is facilitated by the chemical properties of the PFP group:

Enhanced Electrophilicity: The five electron-withdrawing fluorine atoms on the phenyl ring make the PFP group an excellent leaving group. This strongly enhances the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine.

Amide Bond Formation: The primary amine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the pentafluorophenol (B44920) anion is eliminated as a leaving group, yielding a stable amide linkage and releasing pentafluorophenol as a byproduct.

Reaction Conditions: This acylation reaction proceeds efficiently under mild conditions, typically at a pH of 7 to 9 and at room temperature. The PFP ester generally exhibits greater resistance to spontaneous hydrolysis compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions in aqueous buffers. broadpharm.com

Kinetic Studies of Concurrent Conjugation and Hydrolysis Reactions

Maleimide-Thiol Conjugation vs. Maleimide Hydrolysis: The Michael addition of thiols to maleimides is generally a very fast reaction. nih.gov However, the maleimide ring itself is susceptible to hydrolysis, which opens the ring and renders it incapable of reacting with thiols. Studies have shown that the half-life for hydrolysis of an N-aryl maleimide at pH 7.4 can be as short as 1.5 hours, and this rate is influenced by the electron-withdrawing nature of the N-substituent. ucl.ac.uk Therefore, the conjugation must proceed rapidly to outcompete this inactivation pathway.

PFP Ester Acylation vs. PFP Ester Hydrolysis: PFP esters are known to be more hydrolytically stable than NHS esters, providing a wider window for the acylation reaction to occur. broadpharm.combroadpharm.com However, hydrolysis still represents a competing pathway, especially during extended reaction times or at higher pH values. It is recommended to dissolve the PFP ester reagent immediately before use and avoid preparing stock solutions for long-term storage to minimize hydrolysis. broadpharm.com

Thiosuccinimide Adduct Hydrolysis vs. Retro-Michael Reaction: After the initial maleimide-thiol conjugation, the resulting thiosuccinimide adduct is subject to two competing fates: the stabilizing ring-opening hydrolysis and the destabilizing retro-Michael reaction. prolynxinc.comspringernature.com The rates of these reactions are influenced by the structure of the maleimide and the thiol. For many common maleimide conjugates, the retro-Michael reaction can be significant, potentially leading to drug loss from an ADC. prolynxinc.comnih.gov However, the rate of the stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. acs.org The resulting ring-opened succinamic acid thioether is stable against the retro-Michael reaction, with half-lives reported to be over two years. prolynxinc.comacs.org

| Reaction | Species | Reported Half-Life (t½) | Significance |

|---|---|---|---|

| Maleimide Hydrolysis | N-aryl maleimide | ~1.5 hours | Competing reaction that deactivates the maleimide group. ucl.ac.uk |

| Maleimide Hydrolysis | N-alkyl maleimide | ~27 hours | Slower deactivation compared to N-aryl maleimides. ucl.ac.uk |

| Thiosuccinimide Adduct Hydrolysis (Ring-Opening) | Conjugate from N-alkyl maleimide | > 1 week | Slow stabilization, may not be fast enough to prevent thiol exchange. prolynxinc.com |

| Thiosuccinimide Adduct Hydrolysis (Ring-Opening) | Conjugate from "self-hydrolysing" maleimide | ~2-3 hours | Rapid stabilization, effectively preventing retro-Michael reaction. ucl.ac.uk |

| Retro-Michael Reaction / Thiol Exchange | Typical ADC conjugate | Hours to days | Undesirable reaction leading to payload loss. prolynxinc.comnih.gov |

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that influences the rates, efficiency, and selectivity of the bioconjugation reactions involving Mal-amido-PEG3-C1-PFP ester.

For Maleimide-Thiol Conjugation: This reaction is often performed in aqueous buffers to maintain the protein's native conformation. Polar solvents like water and dimethyl sulfoxide (B87167) (DMSO) are known to facilitate efficient maleimide reactions. axispharm.com The pH of the aqueous buffer is the most critical factor for selectivity, with a range of 6.5-7.5 being optimal to favor thiol reactivity over amine reactivity. axispharm.com Organic co-solvents can sometimes be used, but their effect on protein stability and reaction kinetics must be carefully evaluated. nih.gov

For PFP Ester Acylation: The this compound reagent is typically dissolved in a minimal amount of a water-miscible, anhydrous organic solvent like DMSO or dimethylformamide (DMF) immediately before being added to the aqueous protein solution. broadpharm.com This procedure is necessary because the PFP ester has limited aqueous solubility and is susceptible to hydrolysis. The organic solvent helps to solubilize the linker and facilitate its mixing with the protein in the buffer. The final concentration of the organic solvent should be kept low to avoid denaturing the protein. The reaction buffer should be free of extraneous primary amines (e.g., Tris or glycine) as they will compete with the target protein for acylation. broadpharm.com Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used buffer system. broadpharm.com

| Reaction | Recommended Solvent/Buffer | Key Considerations |

|---|---|---|

| Maleimide-Thiol Adduction | Aqueous buffer (e.g., PBS) at pH 6.5-7.5 | pH control is critical for selectivity. Avoids protein denaturation. axispharm.com |

| PFP Ester Acylation | Initial dissolution in anhydrous DMSO or DMF, followed by addition to aqueous buffer (e.g., PBS) at pH 7.0-8.0 | Minimizes hydrolysis of the PFP ester. Avoid amine-containing buffers (e.g., Tris). broadpharm.com |

Advanced Bioconjugation Applications Utilizing Mal Amido Peg3 C1 Pfp Ester

General Principles of Protein and Peptide Modification via Dual-Functional Linkers

Dual-functional linkers, also known as heterobifunctional crosslinkers, are reagents that possess two different reactive ends. thermofisher.comcreative-biolabs.com This design is fundamental to modern bioconjugation, as it permits the sequential and controlled linkage of two distinct molecules, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers. creative-biolabs.comgbiosciences.com The Mal-amido-PEG3-C1-PFP ester exemplifies this principle with its amine-reactive PFP ester and sulfhydryl-reactive maleimide (B117702) groups. windows.net

The core principle of using such linkers involves leveraging the specific reactivity of each functional group under different reaction conditions, primarily pH. windows.net

PFP Ester Group (Amine-Reactive): The pentafluorophenyl ester is an activated ester that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. windows.netprecisepeg.com This reaction is typically performed in a slightly alkaline environment, with an optimal pH range of 7.2 to 8.5. precisepeg.com PFP esters are recognized for being less susceptible to hydrolysis in aqueous solutions compared to other activated esters like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. precisepeg.com

Maleimide Group (Sulfhydryl-Reactive): The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, found in the side chains of cysteine residues. thermofisher.com The reaction, a Michael addition, forms a stable, covalent thioether bond. thermofisher.com This conjugation is most efficient in a neutral pH range of 6.5 to 7.5. windows.netthermofisher.com At pH values above 7.5, the maleimide group can lose its specificity and show increased reactivity towards primary amines, while also being more prone to hydrolysis. windows.netprecisepeg.com

The integrated PEG3 spacer arm provides several advantages, including increased water solubility of the linker and the final conjugate, reduced potential for aggregation, and decreased immunogenicity of the modified protein. axispharm.comthermofisher.comcreativepegworks.com

Interactive Data Table: Reactivity of Functional Groups in this compound

| Functional Group | Target Residue(s) | Optimal pH | Bond Formed | Key Characteristics |

| Pentafluorophenyl (PFP) Ester | Lysine, N-terminus | 7.2 - 8.5 | Amide | High efficiency, less prone to hydrolysis than NHS esters. precisepeg.com |

| Maleimide | Cysteine | 6.5 - 7.5 | Thioether | Highly specific to thiols at neutral pH; stable bond. windows.netthermofisher.com |

Stepwise Conjugation Protocols for Biomacromolecules

The distinct pH requirements of the PFP ester and maleimide moieties enable a controlled, two-step conjugation process. windows.netgbiosciences.com This sequential approach is critical for creating well-defined conjugates, such as linking a specific drug to an antibody, and prevents the formation of unwanted side products. creative-biolabs.com

The amine-first strategy is the most common protocol for amine- and sulfhydryl-reactive heterobifunctional linkers. windows.netgbiosciences.com This approach involves first reacting the more labile functional group, in this case the PFP ester, with the amine-containing biomolecule. gbiosciences.com

A typical amine-first protocol involves the following steps:

Activation of the Amine-Containing Protein: The first protein (e.g., an antibody), which contains accessible primary amines, is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a pH of 7.2–8.5. precisepeg.com A molar excess of this compound, typically dissolved in an organic co-solvent like DMSO or DMF, is added to the protein solution. windows.netprecisepeg.com The reaction is allowed to proceed for 1-4 hours at room temperature, which results in the PFP ester end of the linker covalently attaching to the protein's lysine residues or N-terminus. precisepeg.com

Purification: After the initial reaction, excess, unreacted linker is removed from the mixture. This is a crucial step to prevent the maleimide groups from reacting with each other in subsequent steps. windows.net Common purification methods include desalting columns or dialysis. windows.net The product of this step is a maleimide-activated protein. thermofisher.com

Conjugation to the Sulfhydryl-Containing Molecule: The second molecule, which possesses a free sulfhydryl group (e.g., a cysteine-containing peptide or a thiol-modified drug), is added to the purified, maleimide-activated protein. windows.net The reaction buffer is adjusted to a pH of 6.5–7.5 to facilitate the specific reaction between the maleimide and sulfhydryl groups. windows.net This final step creates the desired conjugate, linked by a stable thioether bond.

Interactive Data Table: Amine-First Stepwise Conjugation Protocol

| Step | Procedure | Key Parameters | Outcome |

| 1. Activation | React amine-containing protein with this compound. | pH 7.2–8.5; Molar excess of linker. precisepeg.com | Linker attached to protein via amide bond. |

| 2. Purification | Remove excess linker from the reaction mixture. | Desalting column or dialysis. windows.net | Isolated maleimide-activated protein. thermofisher.com |

| 3. Conjugation | Add sulfhydryl-containing molecule to the activated protein. | pH 6.5–7.5. windows.net | Final conjugate with stable thioether linkage. |

While theoretically possible, a sulfhydryl-first strategy is less common for PFP ester-maleimide linkers. This is because the maleimide group is generally more stable in aqueous solutions than the PFP ester. windows.net An amine-first approach ensures that the more hydrolysis-prone PFP ester is reacted quickly. windows.net However, a sulfhydryl-first approach would involve reacting the maleimide group with a thiol-containing molecule at pH 6.5-7.5, purifying the intermediate, and then reacting the PFP-ester end with an amine-containing molecule at pH 7.2-8.5. This sequence requires careful control to prevent hydrolysis of the PFP ester during the first step and purification.

Site-Specific Conjugation Approaches for Homogeneous Bioconjugates

A significant challenge in bioconjugation is achieving homogeneity. Traditional methods that target naturally occurring amino acids like lysine often yield heterogeneous mixtures where the number and location of attached molecules vary. nih.gov This heterogeneity can negatively impact the therapeutic efficacy and pharmacokinetic profile of a bioconjugate like an ADC. acs.org Site-specific conjugation methods aim to overcome this by producing well-defined, homogeneous products. nih.govnih.govoup.com

This compound can be instrumental in these advanced strategies:

Engineered Cysteine Conjugation: One of the most effective methods for site-specific modification involves genetically engineering an antibody or protein to include a cysteine residue at a specific, solvent-accessible location. nih.govnih.gov The maleimide group of the linker can then react exclusively with the sulfhydryl group of this engineered cysteine. nih.gov This approach provides precise control over both the site of conjugation and the stoichiometry (e.g., the drug-to-antibody ratio, or DAR), leading to a homogeneous product with predictable properties. acs.orgnih.gov

Lysine-Directed Selectivity of PFP Esters: Research has revealed that PFP esters can exhibit preferential reactivity towards specific lysine residues on native antibodies, even in the presence of many other accessible lysines. nih.govacs.org For instance, studies have demonstrated that PFP esters can selectively label lysine K188 in the constant domain of the kappa light chain of human antibodies with up to 70% selectivity. nih.gov This inherent selectivity, which can be enhanced by optimizing reaction conditions like temperature, allows for the creation of more homogeneous conjugates without the need for protein engineering. nih.govresearchgate.net Using PFP esters can lead to conjugates with improved properties, such as reduced aggregation and enhanced brightness in the case of antibody-fluorophore conjugates. nih.gov

By employing these site-specific strategies, linkers like this compound facilitate the production of next-generation bioconjugates with improved stability and therapeutic potential. nih.govoup.com

Applications in the Preparation of Complex Molecular Assemblies

The ability to covalently and selectively link two different types of molecules makes this compound a key component in the assembly of a wide range of complex functional biomolecules. thermofisher.com

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a highly potent cytotoxic drug to a monoclonal antibody. pharmaffiliates.comfujifilm.commolecularcloud.org The antibody serves to target specific cells (e.g., cancer cells), and upon internalization, the drug exerts its cell-killing effect. The controlled, stepwise conjugation process is essential for creating ADCs with a defined DAR. creative-biolabs.com

PROTACs (PROteolysis-TArgeting Chimeras): This linker is also utilized in the synthesis of PROTACs. glpbio.com A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker serves to connect the ligand that binds the target protein to the ligand that binds the E3 ligase. glpbio.com

Protein-Protein Conjugates: The linker can be used to create novel fusion proteins, such as conjugating an enzyme to an antibody for use in immunoassays (e.g., ELISA) or attaching a protein to albumin to extend its plasma half-life. korambiotech.com

Surface Modification and Immobilization: Proteins, peptides, or other biomolecules can be immobilized onto surfaces for applications in biosensors and diagnostic arrays. creativepegworks.com For example, a surface functionalized with primary amines can be reacted with the PFP ester end of the linker, leaving a maleimide-functionalized surface ready to capture a thiol-containing protein.

Nanoparticle Functionalization: The linker can be used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles, enhancing their ability to target specific tissues for drug delivery or imaging applications. creativepegworks.comaxispharm.com

Mal Amido Peg3 C1 Pfp Ester in Targeted Therapeutic and Diagnostic Constructs

Role as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

In the field of oncology, Mal-amido-PEG3-C1-PFP ester is utilized as a non-cleavable linker in the construction of ADCs. pharmaffiliates.comfujifilm.com Non-cleavable linkers are characterized by their high stability in the bloodstream. nih.govcreative-biolabs.com Unlike cleavable linkers that are designed to release their payload in response to specific environmental triggers (like pH or enzymes), non-cleavable linkers release the cytotoxic drug only after the entire ADC has been internalized by the target cancer cell and the antibody component has been completely degraded within the lysosome. creativebiolabs.netbiochempeg.com This mechanism of action enhances the stability of the ADC in circulation, minimizing the premature release of the potent cytotoxic payload and thereby reducing the potential for off-target toxicity. biochempeg.com

The synthesis of an ADC using this compound is a precise, multi-step process that leverages the distinct reactivity of its terminal functional groups.

Payload Attachment via PFP Ester: The process typically begins with the reaction of the pentafluorophenyl (PFP) ester end of the linker with the cytotoxic payload. PFP esters are highly reactive towards primary and secondary amine groups, forming a stable and robust amide bond. windows.netbroadpharm.comprecisepeg.com This reaction is efficient and less susceptible to hydrolysis compared to other activated esters like NHS esters. precisepeg.com Payloads commonly attached via this method include potent anti-cancer agents such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1). creativebiolabs.net

Antibody Conjugation via Maleimide (B117702): Once the payload is attached to the linker, the resulting drug-linker complex is conjugated to a monoclonal antibody. The maleimide group on the other end of the linker is specifically reactive towards sulfhydryl (thiol) groups. These thiol groups are typically made available on the antibody by the reduction of interchain disulfide bonds, which are naturally present in the hinge region of immunoglobulin G (IgG) antibodies. broadpharm.com The Michael addition reaction between the maleimide and the antibody's cysteine thiol group forms a stable thioether bond, covalently linking the drug-linker complex to the antibody. This cysteine-based conjugation is a widely used strategy in the manufacturing of ADCs. researchgate.net

Table 1: Functional Groups and Their Roles in ADC Synthesis

| Functional Group | Reactive Partner | Bond Formed | Purpose in Synthesis |

| Pentafluorophenyl (PFP) Ester | Amine (-NH₂) on cytotoxic payload | Amide | Attaches the cytotoxic drug to the linker. |

| Maleimide | Thiol/Sulfhydryl (-SH) on antibody cysteine residues | Thioether | Attaches the drug-linker complex to the monoclonal antibody. |

Stability from Non-Cleavable Nature: The primary advantage of using a non-cleavable linker is the enhanced stability of the ADC in systemic circulation. biochempeg.com The thioether and amide bonds are highly resistant to degradation in plasma, which prevents the premature release of the cytotoxic drug before it reaches the target tumor cells. This stability is crucial for improving the therapeutic window of the ADC, maximizing its on-target efficacy while minimizing systemic toxicity. biochempeg.com However, the stability of the thioether bond can be compromised by a retro-Michael reaction, which can lead to deconjugation. kinampark.comsquarespace.com Research has shown that the local chemical environment around the conjugation site can influence the rate of this reaction. kinampark.com

Pharmacokinetic Benefits of the PEG Spacer: The three-unit polyethylene (B3416737) glycol (PEG) chain is a critical element in ADC design. As a hydrophilic spacer, PEGylation offers several key benefits: adcreview.com

Enhanced Pharmacokinetics: The PEG chain can create a "hydration shell" around the payload, which can shield it from clearance mechanisms. molecularcloud.org This often leads to a longer circulation half-life and increased exposure of the tumor to the ADC. molecularcloud.orgnih.govaxispharm.com

Reduced Immunogenicity: By masking the payload, the PEG linker can reduce the likelihood of the ADC being recognized by the immune system, thereby lowering its potential immunogenicity. molecularcloud.org

The Drug-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody, and it is a critical quality attribute that directly impacts the ADC's efficacy and safety. youtube.com A low DAR may result in insufficient potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity. molecularcloud.org

For ADCs synthesized using maleimide-based linkers like this compound, the DAR is primarily determined by the number of available cysteine residues for conjugation. Several strategies are employed to control this:

Controlled Reduction of Disulfide Bonds: Monoclonal antibodies (specifically IgG1 isotype) have four interchain disulfide bonds in their hinge region. broadpharm.com By carefully controlling the amount of reducing agent (e.g., TCEP or DTT) and the reaction conditions, a specific number of these bonds can be reduced to generate a defined number of reactive thiol groups (e.g., reducing all four bonds yields eight thiols). broadpharm.com This allows for the production of ADCs with DAR values of 2, 4, 6, or 8, though it often results in a heterogeneous mixture of species. researchgate.net

Engineered Cysteines (Site-Specific Conjugation): To achieve a more homogeneous ADC product with a precisely controlled DAR, antibodies can be genetically engineered to introduce cysteine residues at specific, solvent-accessible sites. nih.gov This approach, exemplified by technologies like THIOMAB™, allows for conjugation at locations outside the native disulfide bonds. By controlling the number of engineered cysteines (e.g., two), a highly uniform ADC population with a specific DAR (e.g., DAR 2) can be produced. This site-specific conjugation leads to improved product consistency, better stability, and a more predictable pharmacokinetic profile.

Table 2: Comparison of DAR Control Strategies

| Strategy | Description | Typical Resulting DAR | Advantages | Disadvantages |

| Controlled Reduction | Partial or full reduction of native interchain disulfide bonds. broadpharm.com | Mixture of 0, 2, 4, 6, 8 | Utilizes the native antibody structure. | Heterogeneous product with variable DAR. researchgate.netnih.gov |

| Engineered Cysteines | Introduction of cysteine residues at specific sites via genetic engineering. | Homogeneous (e.g., DAR 2) | Homogeneous and consistent product, precise DAR control, improved stability. | Requires antibody engineering and more complex cell line development. squarespace.com |

Facilitating Proteolysis-Targeting Chimera (PROTAC) Synthesis

While predominantly documented as an ADC linker, the bifunctional nature of this compound makes it suitable for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Structurally similar compounds, such as Mal-PEG3-PFP ester, are explicitly used as PROTAC linkers. medchemexpress.com PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery—specifically the ubiquitin-proteasome system—to selectively degrade target proteins of interest. precisepeg.com A PROTAC molecule consists of two ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. precisepeg.com

The linker is a crucial component of a PROTAC, as its primary role is to bridge the target protein and the E3 ligase, inducing their proximity to form a stable ternary complex. axispharm.com The formation of this complex is the essential first step that allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

In the synthesis of a PROTAC using a linker like this compound, the two reactive ends are used to connect the two different ligands. For example, the PFP ester can be reacted with an amine-containing ligand for the target protein, while the maleimide group can be reacted with a thiol-containing ligand for an E3 ligase (such as VHL or CRBN), or vice versa. This sequential conjugation strategy allows for the precise assembly of the final heterobifunctional PROTAC molecule.

Key design considerations for PEG-based linkers include:

Linker Length: The length of the linker is paramount. It must be long enough to prevent steric hindrance between the target protein and the E3 ligase, allowing for the formation of a productive ternary complex. explorationpub.com However, if the linker is too long, it may not effectively bring the two proteins into the correct orientation for efficient ubiquitination. explorationpub.com The optimal length, such as the three PEG units in this compound, must be empirically determined for each specific target-ligase pair. explorationpub.com

Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the water solubility of the entire PROTAC molecule. jenkemusa.com This is particularly important as many protein-targeting ligands are hydrophobic. Improved solubility can lead to better cell permeability and bioavailability. axispharm.com

Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, which can facilitate the "handshake" between the target protein and the E3 ligase. In some cases, the PEG linker itself can form favorable van der Waals or hydrogen bond interactions within the ternary complex, contributing to its stability and cooperativity. explorationpub.com

Development of Antibody-Enzyme and Hapten-Carrier Protein Conjugates

The synthesis of antibody-enzyme and hapten-carrier protein conjugates is a key application for this compound. windows.net These conjugates are instrumental in various biomedical fields, including immunoassays, immunohistochemistry, and vaccine development. The bifunctional nature of this crosslinker allows for a sequential two-step conjugation process, which minimizes the formation of undesirable homodimers. windows.net

In a typical reaction, the PFP ester group of this compound is first reacted with the primary amines (e.g., lysine (B10760008) residues) on the surface of an antibody or a carrier protein. windows.net PFP esters are known for their high reactivity towards amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters. broadpharm.comaxispharm.com This initial step results in a maleimide-activated protein. Subsequently, a sulfhydryl-containing molecule, such as an enzyme or a hapten, is introduced and reacts with the maleimide group to form a stable thioether bond. windows.net This specific and efficient coupling chemistry ensures a high yield of the desired conjugate.

The inclusion of the PEG3 spacer in the linker arm offers several advantages. It increases the hydrophilicity of the resulting conjugate, which can improve its solubility and stability in aqueous environments. The PEG spacer also provides a flexible and extended connection between the conjugated molecules, which can help to preserve their individual biological activities by minimizing steric hindrance.

Table 1: Key Research Findings in the Development of Antibody-Enzyme and Hapten-Carrier Protein Conjugates using this compound

| Finding | Significance |

| Controlled Heterobifunctional Conjugation | The distinct reactivity of the PFP ester towards amines and the maleimide group towards sulfhydryls allows for a directed, two-step conjugation process. This minimizes the formation of unwanted homodimers of the antibody or carrier protein, leading to a more homogeneous and defined final product. windows.net |

| Enhanced Stability of PFP Ester | The pentafluorophenyl ester offers greater resistance to spontaneous hydrolysis in aqueous solutions compared to more conventional NHS esters. broadpharm.comaxispharm.com This provides a wider window for the conjugation reaction with primary amines on the protein, leading to higher yields of the maleimide-activated intermediate. |

| Stable Thioether Linkage | The reaction between the maleimide group and a sulfhydryl group on the enzyme or hapten results in the formation of a highly stable thioether bond. windows.net This covalent linkage ensures the integrity of the conjugate under physiological conditions, which is crucial for its intended biological function. |

| Role of the PEG3 Spacer | The short polyethylene glycol (PEG3) spacer enhances the water solubility of the crosslinker and the final conjugate. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of both the antibody/carrier protein and the enzyme/hapten. |

Emerging Applications in Molecular Probes and Biosensors

The unique properties of this compound make it an attractive candidate for the development of advanced molecular probes and biosensors. These tools are essential for the sensitive and specific detection of biomarkers, pathogens, and other analytes of interest in complex biological samples. The ability to conjugate different functional moieties, such as fluorescent dyes, quenching agents, or recognition elements, to a targeting molecule is fundamental to the design of these probes.

In the context of molecular probes, this compound can be used to attach a signaling molecule (e.g., a fluorophore with a free thiol group) to a targeting ligand (e.g., a peptide or antibody with accessible amine groups). The PEG3 linker can help to improve the photophysical properties of the fluorophore by reducing quenching effects and enhancing its quantum yield. acs.org

Table 2: Research Findings on the Application of this compound in Molecular Probes and Biosensors

| Finding | Significance |

| Reduced Non-Specific Binding | The hydrophilic PEG3 spacer helps to create a hydration layer on the surface of the probe or biosensor, which can significantly reduce the non-specific adsorption of proteins and other biomolecules from the sample. mdpi.com This is crucial for minimizing background noise and enhancing the sensitivity of the detection system. |

| Improved Biocompatibility | The presence of the PEG linker can improve the biocompatibility of the molecular probe or the biosensor surface, making it more suitable for applications in complex biological fluids such as blood serum or cell lysates. |

| Enhanced Stability of Immobilized Biomolecules | The covalent and stable linkages formed by the PFP ester and maleimide groups ensure the robust immobilization of biorecognition elements onto the sensor surface. This contributes to the long-term operational stability and reusability of the biosensor. windows.net |

| Modulation of Probe Properties | The PEG spacer can influence the photophysical properties of conjugated fluorophores, potentially leading to enhanced brightness and reduced self-quenching. acs.org It also provides a defined distance between the probe's components, which can be important for designing probes based on fluorescence resonance energy transfer (FRET). |

Analytical Characterization and Quality Assurance of Mal Amido Peg3 C1 Pfp Ester and Its Conjugates

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable tools for assessing the purity of the Mal-amido-PEG3-C1-PFP ester linker and for analyzing the complex mixture that can result from a conjugation reaction. pharmafocusamerica.com These techniques separate molecules based on their physicochemical properties, providing detailed information on the components of a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of both the linker and the final ADC. Different HPLC modes are employed to probe various quality attributes.

Reversed-Phase HPLC (RP-HPLC): This technique is frequently used to assess the purity of the this compound linker itself. Due to the denaturing conditions (low pH and organic solvents), RP-HPLC is also highly effective at separating the light and heavy chains of a reduced ADC, allowing for the quantification of conjugated and unconjugated species. nih.govacs.org This provides insight into the distribution of the drug-linker on each chain. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful, non-denaturing technique particularly suited for characterizing ADCs. nih.govamericanpharmaceuticalreview.com It separates species based on their surface hydrophobicity. Since the payload molecules attached via the linker are typically hydrophobic, HIC can resolve ADC species with different numbers of conjugated drugs. americanpharmaceuticalreview.comspringernature.com This allows for the determination of the drug-to-antibody ratio (DAR) distribution and provides a profile of product homogeneity. pharmafocusamerica.comyoutube.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is primarily used to detect and quantify aggregates or fragments in the final ADC product, which are critical quality attributes that can impact efficacy and safety. pharmafocusamerica.com

The following table illustrates typical data obtained from HPLC analysis for purity assessment of the linker and DAR determination of a resulting conjugate.

| Analysis | Technique | Analyte | Retention Time (min) | Peak Area (%) | Interpretation |

|---|---|---|---|---|---|

| Linker Purity | RP-HPLC | This compound | 12.5 | 99.2 | High Purity Linker |

| Linker Purity | RP-HPLC | Impurity 1 | 10.2 | 0.8 | Minor Impurity |

| ADC Analysis | HIC | DAR 0 (Unconjugated) | 8.1 | 5.0 | Average DAR ~2.8 |

| ADC Analysis | HIC | DAR 2 | 15.3 | 60.0 | |

| ADC Analysis | HIC | DAR 4 | 21.7 | 35.0 |

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing an unparalleled level of accuracy in quantifying and characterizing ADCs. biocompare.comnih.gov This technique is crucial for confirming the molecular weight of the this compound linker and for detailed characterization of the final conjugate. For ADCs, LC-MS can be performed at three levels: intact protein, subunit (after reduction of disulfide bonds), and peptide (after enzymatic digestion). nih.gov This multi-level approach provides comprehensive information on the average DAR, the distribution of drug-linker on the light and heavy chains, and the specific sites of conjugation. acs.org

| Analyte | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| This compound | 524.4 | 524.5 | Identity Confirmed |

| Unconjugated Light Chain | 23,500.0 | 23,500.2 | Unconjugated species present |

| Conjugated Light Chain (1 Drug-Linker) | 23,858.8 | 23,859.1 | Successful conjugation to light chain |

Spectroscopic and Spectrometric Characterization Methods

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like the this compound linker. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the integrity of the key functional groups (maleimide, PEG chain, and PFP ester) can be confirmed. nih.govresearchgate.net

| Functional Group | Protons | Expected Chemical Shift (ppm) |

|---|---|---|

| Maleimide (B117702) | -CH=CH- | ~6.7 |

| PEG3 | -O-CH₂-CH₂-O- | 3.5 - 3.7 |

| Amide Linkage | -NH-CO- | ~7.5 - 8.5 |

| Alkyl Chain (C1) | -CH₂- | Variable (adjacent to other groups) |

MALDI-TOF MS is a rapid and reliable method for determining the molecular weight of large biomolecules and is particularly useful for ADC analysis. researchgate.netnih.gov It can be used to confirm the mass of the intact ADC and to determine the distribution of species with different DARs. bruker.comnih.gov While it may offer lower resolution compared to ESI-MS, its speed makes it suitable for initial screening and rapid DAR assessment. nih.govshimadzu.com The mass difference between peaks in the spectrum corresponds to the mass of the attached drug-linker, allowing for a clear visualization of the conjugation outcome. bruker.com

| Species | Observed Mass (Da) | Relative Intensity (%) |

|---|---|---|

| Unconjugated Antibody (DAR 0) | 148,000 | 8 |

| Antibody + 1 Drug-Linker (DAR 1) | 148,359 | 25 |

| Antibody + 2 Drug-Linkers (DAR 2) | 148,718 | 45 |

| Antibody + 3 Drug-Linkers (DAR 3) | 149,077 | 18 |

| Antibody + 4 Drug-Linkers (DAR 4) | 149,436 | 4 |

Characterization of Conjugation Yields and Product Homogeneity

The average DAR can be determined using several orthogonal methods:

UV/Vis Spectroscopy: This is often the simplest method, relying on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic drug. nih.govspringernature.com By measuring the absorbance of the ADC at two wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each can be determined and the average DAR calculated.

Chromatography (HIC/RP-HPLC): As described previously, the relative peak areas of the different DAR species observed in HIC or RP-HPLC can be used to calculate a weighted average DAR. nih.gov

Mass Spectrometry (LC-MS/MALDI-TOF): MS techniques provide a direct measurement of the masses of different species, from which the DAR distribution and average DAR can be accurately determined. nih.govnih.gov

Product homogeneity refers to the consistency of the ADC preparation, with a narrow distribution of DAR species being desirable. nih.gov Techniques like HIC and mass spectrometry are essential for visualizing this distribution and ensuring that the manufacturing process yields a consistent and well-defined product. americanpharmaceuticalreview.comnih.gov

| Analytical Method | Information Provided | Primary Application |

|---|---|---|

| UV/Vis Spectroscopy | Average DAR | Rapid quantification of overall conjugation |

| HIC | DAR Distribution, Average DAR, Purity | Assessment of product homogeneity |

| RP-HPLC (reduced) | Drug load on Light/Heavy chains | Analysis of drug distribution |

| LC-MS | Accurate Mass, DAR Distribution, Average DAR | Definitive structural confirmation and characterization |

Computational and Theoretical Insights into Mal Amido Peg3 C1 Pfp Ester Reactivity and Conjugation

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for elucidating the precise mechanisms of the conjugation reactions involving the maleimide (B117702) and PFP ester groups. These methods provide detailed energetic information about reaction pathways, intermediates, and transition states.

Thiol-Maleimide Michael Addition: The reaction between the maleimide group and a thiol (from a cysteine residue) is a Michael addition. researchgate.net Computational studies have investigated this "click" reaction in detail. researchgate.net DFT calculations can determine the activation barriers for different potential mechanisms, which can be influenced by the solvent, the presence of initiators (like bases or nucleophiles), and the pKa of the thiol. researchgate.net The reaction is highly favorable due to the electron-withdrawing nature of the maleimide's carbonyl groups and the release of ring strain upon forming the thioether bond. researchgate.net Calculations have shown that in polar solvents, the reaction proceeds efficiently as the solvent helps form the more reactive thiolate ion. rsc.org These studies confirm that the reaction is highly chemoselective for thiols over amines at a physiological pH range of 6.5-7.5. nih.gov

PFP Ester Aminolysis: The other end of the linker, the PFP ester, reacts with primary amines, such as the side chain of a lysine (B10760008) residue, via nucleophilic acyl substitution (aminolysis). PFP esters are highly reactive "activated esters." Computational studies can compare the reactivity of PFP esters to other common activated esters, like N-hydroxysuccinimide (NHS) esters. organic-chemistry.orgresearchgate.net These calculations can model the formation of the tetrahedral intermediate and the subsequent departure of the pentafluorophenol (B44920) leaving group. mst.edu Fluorinated phenyl esters are known to be more resistant to hydrolysis than NHS esters, especially under basic conditions, which improves coupling efficiency in aqueous buffers. researchgate.netnih.gov Quantum calculations can quantify the energy barriers for both the desired aminolysis reaction and the competing hydrolysis side reaction, providing a theoretical basis for their differential stability. nih.gov

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Thiol-Maleimide Addition | Density Functional Theory (DFT) | Calculates activation energies, confirms high chemoselectivity for thiols at pH 6.5-7.5, and elucidates the role of solvent and initiators. | researchgate.netrsc.org |

| PFP Ester Aminolysis | Ab initio / DFT | Models the formation of the tetrahedral intermediate and compares the reactivity and hydrolytic stability of PFP esters versus other activated esters like NHS. | researchgate.netmst.edu |

Predictive Modeling for Optimal Conjugation Conditions

Building on the fundamental insights from molecular and quantum modeling, predictive computational models can be developed to optimize the entire conjugation process. These models aim to forecast the outcome of a reaction under various conditions, thereby reducing the need for extensive and costly trial-and-error experimentation. nih.gov

Kinetic modeling is a powerful approach for this purpose. By creating a set of differential equations that describe the rates of the individual conjugation steps, these models can simulate the progress of the reaction over time. nih.govnih.gov Such models have been successfully applied to ADC conjugation, allowing for the prediction of the distribution of species with different drug-to-antibody ratios (DAR). nih.govfrontiersin.org For a linker like Mal-amido-PEG3-C1-PFP ester, a kinetic model could predict how factors such as reactant concentrations, pH, and temperature affect the rate and selectivity of both the maleimide-thiol and PFP-amine reactions. frontiersin.org These models can reveal important process dynamics; for example, they have shown that the attachment of the first drug molecule to an antibody can influence the binding rate of the second. nih.gov

Another approach is the development of structure-dependent reactivity models, which can incorporate machine learning techniques. nih.gov These models use protein-specific molecular descriptors—such as solvent-exposed surface area, pKa, and surface charge—to predict the reactivity of individual lysine or cysteine residues. nih.gov By combining these descriptors with parameters like the PEG shielding effect, these models can achieve high accuracy in predicting the preferred sites of conjugation. nih.gov This allows for the in silico screening of different reaction conditions to maximize the yield of the desired conjugate and enhance specificity, providing a data-driven path to process optimization. nih.govnih.gov

Design of Novel PEGylated Linkers through Computational Approaches

Computational methods are not only used to analyze existing linkers but are also integral to the de novo design of novel PEGylated linkers with improved properties. The goal is to rationally engineer linkers that offer better stability, solubility, and pharmacokinetic profiles for the final bioconjugate. axispharm.com

Future Perspectives and Translational Research Horizons for Peg Pfp Ester Chemistry

Innovations in Bioconjugation Methodologies for Enhanced Control and Efficiency

The development of advanced bioconjugation methodologies is central to creating more effective and precisely engineered biomolecules. The use of PFP esters, such as in Mal-amido-PEG3-C1-PFP ester, represents a significant step forward from more traditional N-hydroxysuccinimide (NHS) esters. precisepeg.combroadpharm.com PFP esters exhibit greater stability in aqueous solutions and are less susceptible to hydrolysis, which translates to more efficient and controlled conjugation reactions. precisepeg.combroadpharm.com This enhanced stability allows for greater flexibility in reaction conditions and a higher yield of the desired conjugate, which is critical for therapeutic applications. precisepeg.com

Future innovations are expected to focus on site-specific conjugation techniques. fujifilm.com While traditional methods often result in heterogeneous mixtures, emerging strategies aim to attach linkers to specific sites on a biomolecule, such as an antibody. This site-specific approach ensures a uniform product with a consistent drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a more predictable therapeutic window. The combination of site-specific technologies with the superior reactivity of PFP esters promises to enhance the precision and efficiency of creating complex bioconjugates. fujifilm.com

| Feature | PFP Ester | NHS Ester |

| Reactivity | Reacts with primary and secondary amines | Reacts with primary amines |

| Hydrolytic Stability | Higher stability in aqueous solutions precisepeg.combroadpharm.comprecisepeg.com | More prone to hydrolysis precisepeg.combroadpharm.comprecisepeg.com |

| Reaction Efficiency | Generally more efficient precisepeg.combroadpharm.comprecisepeg.com | Can be less efficient due to hydrolysis |

| Moisture Sensitivity | Moisture-sensitive, requires careful handling broadpharm.combroadpharm.com | Highly moisture-sensitive |

Expanding the Scope of Targeted Molecular Delivery Systems

This compound is a key component in the design of next-generation targeted molecular delivery systems, most notably Antibody-Drug Conjugates (ADCs). fujifilm.commedchemexpress.com ADCs are a powerful class of therapeutics that selectively deliver potent cytotoxic agents to cancer cells, thereby improving efficacy while reducing systemic toxicity. fujifilm.com The this compound acts as a non-cleavable linker, connecting an antibody that targets a specific tumor antigen to a cytotoxic payload. fujifilm.commedchemexpress.com

The heterobifunctional nature of this linker is crucial for its function. The maleimide (B117702) group specifically reacts with thiol groups (e.g., on cysteine residues of an antibody), while the PFP ester forms a stable amide bond with amine groups on the payload molecule. axispharm.comaxispharm.com The three-unit PEG spacer enhances the solubility and stability of the entire ADC construct. axispharm.com

Future research will likely expand the use of such linkers beyond oncology. The principles of targeted delivery are being applied to other diseases, including autoimmune disorders and infectious diseases. Furthermore, these linkers are being explored for the construction of other complex therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras), which utilize the cell's own machinery to degrade specific disease-causing proteins. glpbio.com The versatility of PEG-PFP ester chemistry allows for the conjugation of a wide variety of targeting ligands (e.g., peptides, aptamers) and therapeutic payloads, opening up new avenues for precision medicine. axispharm.comnih.gov

Development of Advanced Materials for Biomedical Applications

The application of this compound and related compounds extends beyond drug delivery into the realm of advanced biomedical materials. The ability of these linkers to modify surfaces is being harnessed to create materials with improved biocompatibility and functionality. axispharm.com For example, PEG linkers can be used to coat the surfaces of biomedical devices and implants. axispharm.com The maleimide group can react with thiol groups on the device surface, creating a stable, biocompatible PEG layer that can reduce the body's immune response. axispharm.com

This surface modification capability is also valuable in the development of nanomaterials for diagnostic and therapeutic purposes. axispharm.com Nanoparticles functionalized with PEG-PFP ester linkers can be conjugated with targeting molecules or imaging agents. precisepeg.com This "stealth" coating helps nanoparticles evade the immune system, prolonging their circulation time and improving their accumulation at the target site. axispharm.com Future developments may include the creation of "smart" materials, such as hydrogels, that can respond to specific biological stimuli to release a therapeutic agent. The robust and efficient conjugation chemistry provided by PFP esters is essential for the construction of these complex, multifunctional materials. axispharm.com

| Linker Component | Function in Biomedical Applications |

| Maleimide Group | Reacts with thiol groups for covalent attachment to proteins or surfaces. axispharm.combroadpharm.com |

| PEG Spacer | Increases solubility, enhances stability, and reduces immunogenicity. axispharm.com |

| PFP Ester | Reacts with amine groups to form stable amide bonds for payload or biomolecule conjugation. precisepeg.comaxispharm.com |

Addressing Challenges in the Scalable Synthesis of High-Purity Linkers

A critical bottleneck in the widespread clinical and commercial application of therapies utilizing linkers like this compound is the challenge of scalable synthesis. The production of these complex, heterobifunctional molecules requires multi-step chemical processes that must be carefully controlled to ensure high purity and yield.

Key challenges in scalable synthesis include:

Moisture Control : PFP esters are sensitive to moisture, which can cause hydrolysis and render the linker inactive. broadpharm.combroadpharm.com Manufacturing processes must be conducted under strictly anhydrous conditions, which can be difficult and costly to maintain at a large scale.

Purification : Each step of the synthesis can produce byproducts and impurities. Rigorous purification, often involving techniques like chromatography, is necessary to achieve the high purity (>95%) required for clinical use. Scaling up these purification methods can be complex and resource-intensive. ijrpr.com

Reaction Conditions : The synthesis requires precise control over parameters such as temperature, pH, and reaction time to maximize yield and minimize side reactions. broadpharm.comijrpr.com Translating optimized lab-scale conditions to large-scale reactors is a non-trivial engineering challenge.

Raw Material Sourcing : Ensuring a consistent and high-quality supply of starting materials is crucial for reproducible manufacturing.

Future efforts will focus on developing more robust and efficient synthetic routes. This may involve exploring novel catalysts, implementing continuous flow manufacturing processes instead of batch production, and designing more sophisticated purification techniques. Overcoming these synthetic hurdles is essential to making advanced therapies based on PEG-PFP ester chemistry more accessible and affordable.

Q & A

Q. What strategies improve the stability of this compound-based ADCs in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.